

An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzoyloxy-2-azetidinone**

Cat. No.: **B160663**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzoyloxy-2-azetidinone**, a significant heterocyclic compound. The document details its physicochemical properties, synthesis protocols, and known biological activities, offering valuable insights for professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

4-Benzoyloxy-2-azetidinone is a derivative of 2-azetidinone, which forms the core structure of many β -lactam antibiotics. A summary of its key quantitative data is presented below for clear reference.

Property	Value	Reference
Molecular Formula	$C_{10}H_9NO_3$	[1] [2]
Molecular Weight	191.18 g/mol	[1]
CAS Number	28562-58-5	[1] [2]
Physical Form	White to Yellow Solid/Crystalline Powder	[2]
Melting Point	100°C	[2]
Purity	$\geq 98.0\%$ (HPLC,N)	[2]

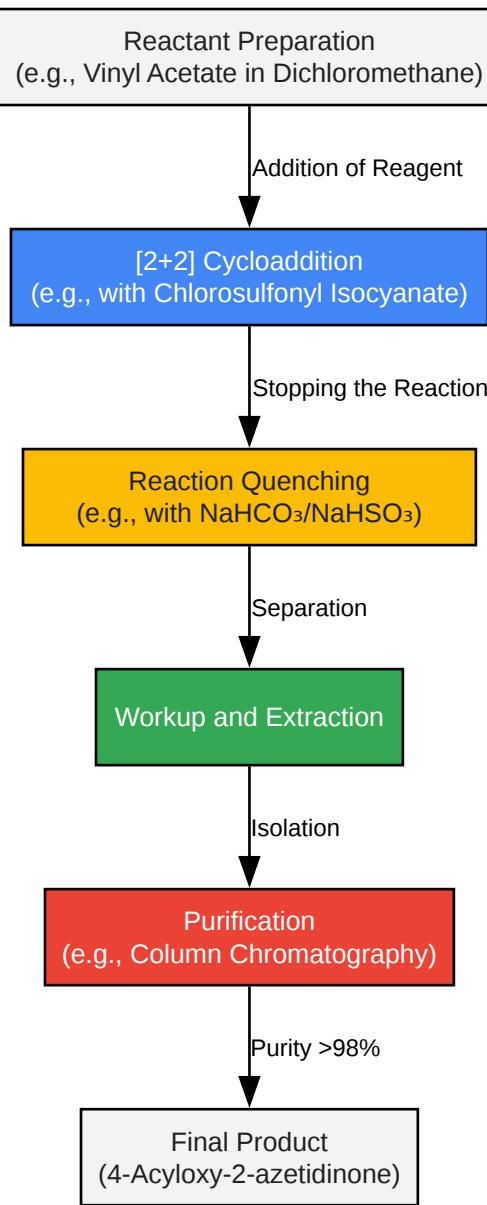
Synthesis and Experimental Protocols

The synthesis of 4-substituted-2-azetidinones is a critical process in the development of β -lactam antibiotics and other pharmacologically active agents. While specific protocols for **4-benzyloxy-2-azetidinone** are proprietary, the synthesis of the closely related and widely studied 4-acetoxy-2-azetidinone provides a representative experimental framework. The general approach involves a [2+2] cycloaddition reaction, famously known as the Staudinger synthesis.

Experimental Protocol: Synthesis of 4-Acetoxy-2-azetidinone (A Representative Protocol)

This protocol is adapted from established methods for the synthesis of 4-acetoxy-2-azetidinone, a key intermediate for many β -lactam antibiotics.

Materials:


- Vinyl acetate
- Chlorosulfonyl isocyanate (CSI)
- Sodium bicarbonate
- Sodium bisulfite
- Dichloromethane (anhydrous)
- Water
- Hexane
- Ethyl acetate
- Silica Gel for column chromatography
- TLC plates (Silica Gel F254)

Procedure:

- A solution of vinyl acetate in anhydrous dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooled to 0 °C.
- Chlorosulfonyl isocyanate is added dropwise to the cooled solution, maintaining the temperature below 5°C.
- The reaction mixture is stirred for a designated period (e.g., 2 hours) at a controlled temperature.[3][4]
- The reaction is then quenched by the addition of a cooled aqueous solution of sodium bicarbonate and sodium bisulfite.[5]
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The resulting crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system.[3]
- The purity of the final product can be assessed by Thin Layer Chromatography (TLC).[4]

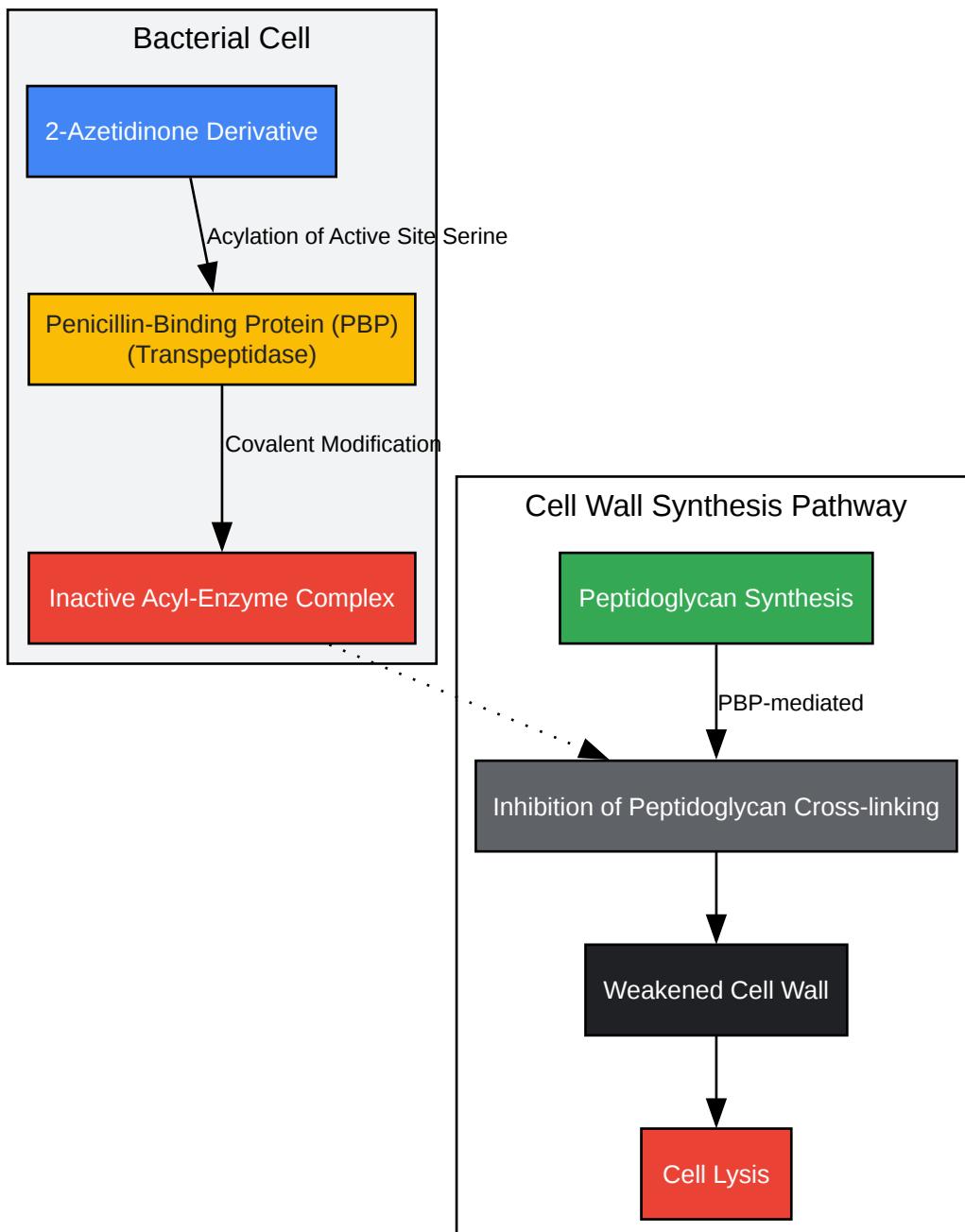
Logical Workflow for Synthesis

General Synthesis Workflow for 4-Substituted-2-Azetidinones

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of 4-acyloxy-2-azetidinone derivatives.

Biological Activity and Potential Signaling Pathways


The 2-azetidinone ring is a cornerstone of β -lactam antibiotics, which function by inhibiting bacterial cell wall synthesis. While specific studies on the biological activity of **4-Benzoyloxy-2-azetidinone** are limited in the public domain, the broader class of 2-azetidinone derivatives has

been extensively studied for various pharmacological effects. These include antimicrobial, antifungal, anti-inflammatory, antitumor, and cholesterol absorption inhibitory activities.[\[6\]](#)

Antimicrobial Activity: Derivatives of 2-azetidinone are known to exhibit a wide range of antimicrobial activities against both gram-positive and gram-negative bacteria.[\[7\]](#)[\[8\]](#)[\[9\]](#) The primary mechanism of action for β -lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis The proposed mechanism of action for 2-azetidinone-based antibiotics is the acylation of the serine residue at the active site of transpeptidase enzymes (a type of PBP). This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis.

Proposed Mechanism of Action for 2-Azetidinone Antibiotics

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the inhibition of bacterial cell wall synthesis by 2-azetidinone compounds.

Other Potential Pharmacological Activities: Research into substituted 2-azetidinones has revealed a broad spectrum of biological activities beyond antimicrobial effects. These include:

- **Antifungal Activity:** Certain derivatives have shown efficacy against fungal strains like *Candida albicans*.^[7]
- **Anti-inflammatory Activity:** Some benzoxazolone derivatives, which share structural similarities, have demonstrated anti-inflammatory effects through the MAPK-NF- κ B/iNOS signaling pathway.^[10]
- **Cholesterol Absorption Inhibition:** A series of azetidinones have been identified as potent inhibitors of cholesterol absorption, although their mechanism is not fully understood.^[11]
- **Enzyme Inhibition:** Various 2-azetidinone derivatives act as inhibitors for several human enzymes, including tryptase, chymase, and thrombin.^[6]

The diverse pharmacological profile of the 2-azetidinone scaffold underscores the potential of **4-Benzoyloxy-2-azetidinone** as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 4-Benzoyloxy-2-azetidinone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 4-Acetoxy-2-azetidinone synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Acetoxy-2-azetidinone | 28562-53-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]
- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanisms of action via p38/ERK-NF- κ B/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzoyloxy-2-azetidinone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160663#4-benzoyloxy-2-azetidinone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b160663#4-benzoyloxy-2-azetidinone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com